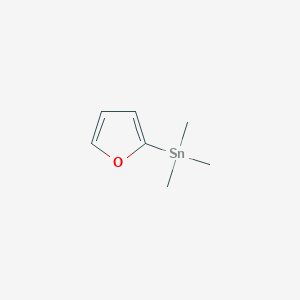

2-Trimethylstannylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Trimethylstannylfuran is a useful research compound. Its molecular formula is C7H12OSn and its molecular weight is 230.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

2-Trimethylstannylfuran serves as a valuable precursor in cross-coupling reactions, particularly in the formation of furan-containing organometallic compounds. The reactive Sn-C bond readily undergoes transmetalation reactions with various transition metals, leading to the formation of novel furan-metal complexes that exhibit interesting properties and potential applications in catalysis.

2. Synthesis of Nucleoside Analogues:

The compound has been utilized in the synthesis of furan-decorated nucleoside analogues, which are important for drug development. The coupling of this compound with 5-iodo-2′-deoxyuridine under Stille coupling conditions allows for the creation of various nucleoside derivatives that can serve as fluorescent probes or therapeutic agents .

Medicinal Chemistry

1. Antibacterial and Antifungal Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain furan derivatives demonstrate variable degrees of inhibition against gram-positive and gram-negative bacteria, as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.

2. Anticancer Properties:

Compounds related to this compound have been investigated for their anticancer activities. A study demonstrated that modifications to the furan structure could enhance binding affinity to DNA minor grooves, leading to increased cytotoxicity against cancer cell lines such as HepG2 and MCF-7 . These findings support further exploration into the therapeutic potential of furan-based compounds in oncology.

Material Science

1. Development of Functional Materials:

The unique properties of this compound allow it to be incorporated into materials science applications. Its ability to form stable complexes with other materials can lead to the development of novel functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C7H12OSn |

|---|---|

Peso molecular |

230.88 g/mol |

Nombre IUPAC |

furan-2-yl(trimethyl)stannane |

InChI |

InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; |

Clave InChI |

XARAKXAOSOBLBZ-UHFFFAOYSA-N |

SMILES canónico |

C[Sn](C)(C)C1=CC=CO1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.